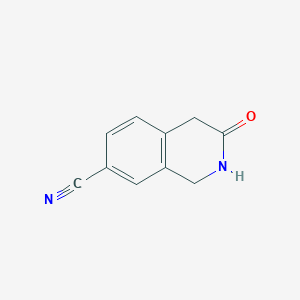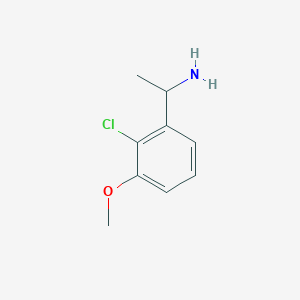
3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile is a heterocyclic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.
Preparation Methods
The synthesis of 3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures and specific solvents to achieve optimal yields. Industrial production methods may involve similar synthetic routes but are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative disorders and other diseases.
Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of pathogen growth or modulation of neurotransmitter levels .
Comparison with Similar Compounds
3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile can be compared with other isoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities but lacking the carbonitrile and oxo groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with additional methoxy groups, which may enhance its biological activity.
3,4-Dihydroisoquinoline: A related compound with a different degree of saturation in the ring structure.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological properties .
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-oxo-2,4-dihydro-1H-isoquinoline-7-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c11-5-7-1-2-8-4-10(13)12-6-9(8)3-7/h1-3H,4,6H2,(H,12,13) |
InChI Key |
WMVFEEPSVLKTDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CNC1=O)C=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13044382.png)





![4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole](/img/structure/B13044409.png)






